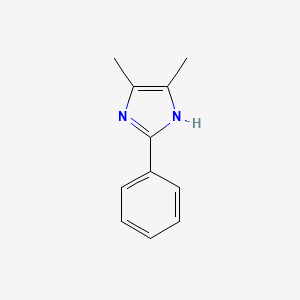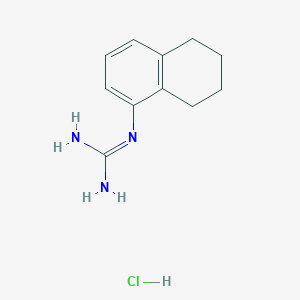
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride (NTHG) is a small organic molecule that has been studied extensively for its potential applications in scientific research. NTHG has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been used in a variety of research applications, including the study of cell proliferation, the regulation of gene expression, and the modulation of cell metabolism.
Wirkmechanismus
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to modulate intracellular signaling pathways by binding to specific receptors on the cell membrane and activating a cascade of intracellular signaling events. It has been shown to interact with numerous proteins, including G-proteins, phospholipases, and tyrosine kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to possess numerous biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including phospholipases and tyrosine kinases, which are involved in the regulation of cell proliferation, gene expression, and metabolism. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has also been found to inhibit the activity of certain cytokines and chemokines, which are involved in the regulation of inflammation and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments has several advantages. It is a small molecule with a relatively low molecular weight, which makes it suitable for use in a variety of laboratory applications. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments. It has been found to be toxic at higher concentrations and can cause adverse effects in some cell types. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is not soluble in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
The potential future directions for N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride research are numerous. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be further studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential applications in the development of novel drug delivery systems, as well as its potential use as a biomarker for the detection of various diseases and disorders. Finally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs, immunomodulators, and anti-cancer agents.
Synthesemethoden
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl chloroformate to form an intermediate product, which is then reacted with guanidine hydrochloride to form the final product. The reaction is carried out in the presence of an acid catalyst and is usually completed in less than three hours.
Eigenschaften
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOFEBWEIJRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)

![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)

![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
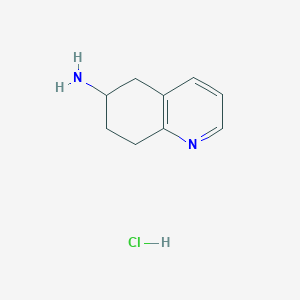
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)
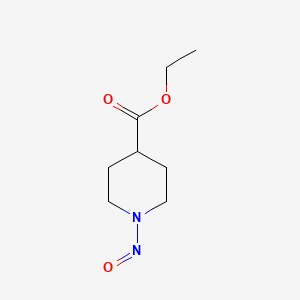

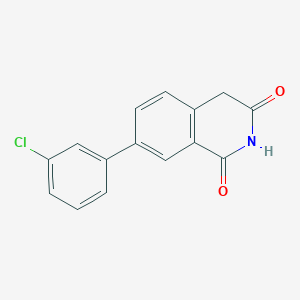
![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

